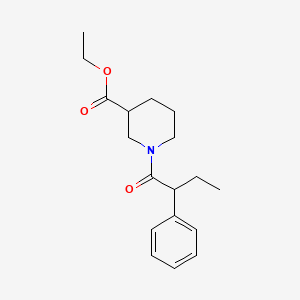
Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with an ethyl ester group at the 3-position and a 2-phenylbutanoyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2-Phenylbutanoyl Group: This step involves the acylation of the piperidine ring using 2-phenylbutanoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxyl group at the 3-position of the piperidine ring using ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate can undergo oxidation reactions, particularly at the phenyl and butanoyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and acyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenylbutanoic acid, piperidine-3-carboxylic acid.
Reduction: 2-phenylbutanol, piperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-(2-phenylacetyl)piperidine-3-carboxylate: Similar structure but with a phenylacetyl group instead of a phenylbutanoyl group.
Ethyl 1-(2-phenylpropionyl)piperidine-3-carboxylate: Contains a phenylpropionyl group, differing in the length of the carbon chain.
Ethyl 1-(2-phenylvaleryl)piperidine-3-carboxylate: Features a phenylvaleryl group, with a longer carbon chain compared to the phenylbutanoyl group.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-3-16(14-9-6-5-7-10-14)17(20)19-12-8-11-15(13-19)18(21)22-4-2/h5-7,9-10,15-16H,3-4,8,11-13H2,1-2H3 |
InChI Key |
BTVNYNOTJHDXSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















